N-cyclopropyl-3-(prop-2-enoylamino)benzamide

Targeted Covalent Inhibitors Electrophilic Warhead Cysteine Reactivity

N-Cyclopropyl-3-(prop-2-enoylamino)benzamide (CAS 1156922-63-2) is a meta-substituted benzamide derivative with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol. It belongs to a broader class of N-cyclopropyl benzamide compounds that have been patented as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of NOD1/2-dependent pro-inflammatory signaling.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1156922-63-2
Cat. No. B2735485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(prop-2-enoylamino)benzamide
CAS1156922-63-2
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2
InChIInChI=1S/C13H14N2O2/c1-2-12(16)14-11-5-3-4-9(8-11)13(17)15-10-6-7-10/h2-5,8,10H,1,6-7H2,(H,14,16)(H,15,17)
InChIKeyXUKIPCCNLWGRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-3-(prop-2-enoylamino)benzamide (CAS 1156922-63-2): A Dual-Functional Benzamide Scaffold for Targeted Covalent Inhibitor Design and Inflammatory Kinase Research


N-Cyclopropyl-3-(prop-2-enoylamino)benzamide (CAS 1156922-63-2) is a meta-substituted benzamide derivative with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . It belongs to a broader class of N-cyclopropyl benzamide compounds that have been patented as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of NOD1/2-dependent pro-inflammatory signaling [1]. The compound's structure incorporates two synthetically accessible functional handles: an N-cyclopropyl carboxamide and a meta-oriented acrylamide (prop-2-enoylamino) substituent . This combination is of significant interest in medicinal chemistry for developing targeted covalent inhibitors (TCIs), where the α,β-unsaturated amide can act as a weakly electrophilic warhead to engage cysteine residues within specific kinase active sites [2].

Why N-Cyclopropyl-3-(prop-2-enoylamino)benzamide Cannot Be Replaced by a Generic Benzamide or Mono-Functional Analog


Generic substitution between N-cyclopropyl benzamide analogs fails due to the synergistic, but functionally distinct, roles of the two amide substituents. Simply varying the N-substituent on the benzamide core—for example, using a phenyl, alkyl, or unsubstituted amide—alters the compound's interaction with the target protein's hydrophobic pocket and eliminates any potential for covalent engagement [1]. Conversely, using a non-cyclopropyl-containing acrylamide scaffold forfeits the metabolic stability and conformational rigidity often conferred by the cyclopropyl ring. Within the RIPK2 inhibitor chemotype, the N-cyclopropyl benzamide core is a specific structural feature linked to potent binding in patent data, and its removal or significant alteration is expected to ablate activity [1]. Therefore, this compound is not interchangeable with other benzamide or acrylamide building blocks; its utility relies on the precise, orthogonal reactivity of both functional groups within a single, low-molecular-weight scaffold.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(prop-2-enoylamino)benzamide Against Closest Analogs


Electrophilic Reactivity: Acrylamide Warhead Enables Covalent Targeting Absent in Saturated Amide Analogs

The defining feature of N-cyclopropyl-3-(prop-2-enoylamino)benzamide is its meta-acrylamide group, which serves as a mildly electrophilic warhead capable of forming an irreversible covalent bond with a proximal cysteine thiolate in a target protein's binding site [1]. This contrasts fundamentally with its closest structural analog, 3-amino-N-cyclopropylbenzamide (or its acetylated version), which lacks the α,β-unsaturation and thus can only engage in non-covalent interactions . While direct kinetic data (k_inact/K_I) for this precise scaffold are not publicly available as of the search date, acrylamide-based inhibitors in clinical use (e.g., afatinib, ibrutinib) demonstrate the utility of this warhead for achieving prolonged target engagement and overcoming competition with endogenous ATP [1]. The absence of this Michael acceptor in comparator compounds means they cannot probe or exploit non-catalytic cysteines, resulting in a different mode of pharmacological action.

Targeted Covalent Inhibitors Electrophilic Warhead Cysteine Reactivity Kinase Drug Discovery

Metabolic Stability: N-Cyclopropyl Substitution Shields the Amide Bond from Hydrolysis Compared to N-Alkyl or N-Aryl Analogs

The N-cyclopropyl group introduces steric hindrance and unique electronic properties that are reported to enhance the metabolic stability of the adjacent amide bond, relative to unsubstituted or N-alkyl (e.g., N-methyl, N-ethyl) benzamides [1]. This class-level knowledge suggests that N-cyclopropyl-3-(prop-2-enoylamino)benzamide will exhibit a longer half-life in microsomal or hepatocyte stability assays compared to an analog with a less hindered or more flexible amide N-substituent. The cyclopropyl ring's conformational constraint also reduces the entropic penalty of target binding, potentially enhancing affinity beyond what is predicted from simple lipophilicity additions [1]. Direct quantitative comparative metabolic stability data (e.g., intrinsic clearance, Clint) for this specific compound versus N-methyl-3-(prop-2-enoylamino)benzamide are not publicly available at this time.

Drug Metabolism Metabolic Stability Cyclopropane Amide Bond Stability

RIPK2 Kinase Inhibition: Scaffold Positioned Within a Pharmacologically Validated Kinase Inhibitor Chemotype

The N-cyclopropyl benzamide core, of which the target compound is a direct derivative, is extensively exemplified in patent US10138222 as a novel scaffold for RIPK2 kinase inhibition [1]. The patent reports pIC50 or IC50 values for numerous elaborated analogs containing heteroaryl extensions at the para-position of the benzamide ring. While the target compound N-cyclopropyl-3-(prop-2-enoylamino)benzamide is a meta-substituted variant, its core chemotype positions it within this validated kinase inhibitor space. By contrast, a simple N-phenyl benzamide (lacking both the cyclopropyl and acrylamide motifs) falls outside this inhibitor class and is not reported to possess RIPK2 inhibitory activity [1]. The target compound serves as a suitable 'minimal scaffold' or negative-control probe in this series, as its incorporation of the meta-acrylamide can be used to assess the role of covalent engagement in RIPK2 inhibition relative to non-covalent orthosteric inhibitors described in the patent literature [1].

RIPK2 Kinase Inhibitor NOD Signaling Inflammatory Bowel Disease

Validated Research and Industrial Application Scenarios for N-Cyclopropyl-3-(prop-2-enoylamino)benzamide Based on Differential Evidence


Tool Compound for Dissecting RIPK2-Dependent vs. Independent NOD Signaling Pathways in IBD Models

In inflammatory bowel disease (IBD) research, NOD1/2 signaling converges on RIPK2 kinase. Procuring this compound provides a structurally matched negative-control or probe within the N-cyclopropyl benzamide chemotype. By comparing its effects (or lack thereof) against a potent, non-covalent RIPK2 inhibitor from the same patent family, researchers can dissect the specific contribution of RIPK2 kinase activity versus adapter functions in NOD signal transduction [1].

Covalent Probe Development for Kinases with a Reactive Cysteine Adjacent to the ATP-Binding Pocket

The acrylamide moiety enables the design of targeted covalent kinase probes. This compound can be used as a starting point for structure-based optimization against kinases possessing a solvent-exposed cysteine near the hinge region. Its simple structure allows for systematic derivatization to improve potency and selectivity while retaining the covalent mechanism of action verified by the α,β-unsaturated amide [2].

Comparative Metabolic Stability Studies for Amide Bond Bioisosteres

The N-cyclopropyl group is a known metabolic stability enhancer. This compound serves as a valuable standard in panels comparing N-substituted benzamide analogs to evaluate how the cyclopropyl ring influences microsomal half-life and intrinsic clearance relative to N-methyl, N-phenyl, or unsubstituted benzamide controls, aiding medicinal chemistry programs focused on amide bond optimization [3].

Quote Request

Request a Quote for N-cyclopropyl-3-(prop-2-enoylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.